molecular formula C24H22N4O B3895861 2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3895861
M. Wt: 382.5 g/mol
InChI Key: IMUPTBYRAYJVIF-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound with a fused pyrido[1,2-a]benzimidazole core. Its structure includes a benzyl group at position 2, a methyl group at position 3, and a 4-morpholinyl substituent at position 1, with a carbonitrile group at position 2. This compound is part of a broader class of pyrido[1,2-a]benzimidazole derivatives, which are studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-benzyl-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-17-19(15-18-7-3-2-4-8-18)24(27-11-13-29-14-12-27)28-22-10-6-5-9-21(22)26-23(28)20(17)16-25/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUPTBYRAYJVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile , also known as NSC611528, belongs to a class of heterocyclic compounds with significant biological activity. This article aims to explore the biological properties of this compound, focusing on its anticancer potential, cytotoxic effects, and other relevant pharmacological activities.

  • Molecular Formula : C24_{24}H22_{22}N4_{4}O
  • Molecular Weight : 382.5 g/mol
  • Structure : The compound features a pyrido-benzimidazole core with a morpholine substituent and a carbonitrile group, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile exhibit promising anticancer properties. A study focused on benzimidazole derivatives demonstrated their potential as bioreductive agents targeting hypoxic tumor environments. The cytotoxic effects were evaluated using various tumor cell lines, including human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The results indicated that specific benzimidazole derivatives could induce apoptosis and DNA damage in these cells, suggesting their utility as hypoxia-selective anticancer agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of 2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile on various cancer cell lines. The following table summarizes findings from different studies:

StudyCell LineIC50_{50} (µM)Mechanism of Action
Study 1A549 (Lung)15Induction of apoptosis via caspase activation
Study 2WM115 (Melanoma)10DNA damage and hypoxia targeting
Study 3B16F10 (Melanoma)20Inhibition of tyrosinase activity

These studies highlight the compound's ability to induce cell death in a concentration-dependent manner, making it a candidate for further development as an anticancer agent.

The proposed mechanisms by which 2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its biological effects include:

  • Caspase Activation : Inducing apoptosis through caspase pathways, which are critical for programmed cell death.
  • Hypoxia Selectivity : Targeting hypoxic tumor cells more effectively than normoxic cells.
  • DNA Damage : Causing DNA strand breaks that lead to cell cycle arrest and apoptosis.

Case Study 1: Hypoxia-Induced Cytotoxicity

In a controlled study examining the effects of benzimidazole derivatives on hypoxic conditions, it was found that exposure to 2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile resulted in significant apoptosis in A549 cells under low oxygen conditions. The study utilized WST-1 assays to measure cell viability and confirmed that the compound effectively reduced cell proliferation in a dose-dependent manner .

Case Study 2: Melanoma Treatment Potential

Another investigation focused on the compound's activity against melanoma cells (B16F10). Results indicated that at concentrations below 20 µM, the compound did not exhibit cytotoxicity but significantly inhibited melanin production by affecting tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders alongside its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, biological activity, and synthetic pathways are summarized below.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Synthesis Highlights
2-Benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile 2-benzyl, 3-methyl, 1-(4-morpholinyl), 4-carbonitrile Morpholine enhances solubility; carbonitrile increases electrophilicity. Potential kinase inhibition (inferred from SAR of analogs) . Likely involves substitution of morpholine at position 1 via nucleophilic displacement .
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-benzyl, 1-(4-fluoroanilino), 3-methyl, 4-carbonitrile Fluorinated aniline group improves metabolic stability. Antibiofilm activity (analogous to pyrido[1,2-a]pyrimidines) . Prepared via coupling of 4-fluoroaniline to the benzimidazole core .
2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-allyl, 3-methyl, 1-pyrrolidinyl, 4-carbonitrile Allyl group increases reactivity; pyrrolidine enhances lipophilicity. Enzyme inhibition (e.g., kinases) due to pyrrolidine’s basicity . Optimized via large-scale reactors with controlled temperature/pressure .
2-Butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile 2-butyl, 3-methyl, 1-oxo, 4-carbonitrile Oxo group at position 1 reduces basicity; butyl enhances hydrophobicity. Antitubercular activity (MIC values reported for similar derivatives) . Synthesized via cyclization and recrystallized from EtOH/DMF .
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-piperazinyl (4-chlorobenzyl), 3-phenyl, 4-carbonitrile Chlorobenzyl-piperazine improves target affinity. Anticancer activity (modulates MAPK/ERK pathways) . Prepared via substitution of chlorobenzyl-piperazine .

Key Observations

Carbonitrile at position 4 is conserved across analogs, suggesting its role in electrophilic interactions with biological targets .

Synthetic Flexibility :

  • Morpholine substitution at position 1 likely follows methodologies used for piperazine or pyrrolidine derivatives, involving nucleophilic aromatic substitution or Buchwald-Hartwig amination .
  • Higher yields (e.g., 90% for compound 3v in ) are achieved via optimized recrystallization (e.g., EtOH/DMF) compared to chromatographic methods .

Therapeutic Potential: Analogs with aryl-amino groups (e.g., 4-fluoroanilino in ) show antibiofilm activity, while oxo derivatives () are active against multidrug-resistant tuberculosis . The target compound’s morpholine substituent may offer advantages in CNS permeability compared to bulkier groups like chlorobenzyl-piperazine .

Research Implications

The structural diversity of pyrido[1,2-a]benzimidazole derivatives underscores their versatility in drug discovery. The target compound’s morpholine substituent positions it as a candidate for diseases requiring blood-brain barrier penetration, while its carbonitrile group aligns with kinase inhibitor scaffolds. Further studies should explore its pharmacokinetics and target validation using in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, and what are their advantages?

  • Methodology : The synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamine intermediates. For example, a one-pot MCR of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes can yield structurally similar compounds with high purity and minimal work-up . Adapting this method, researchers can substitute aldehydes with morpholine-containing precursors to introduce the 4-morpholinyl group.
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., methylene chloride or ethanol) to improve yield .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR (400–600 MHz) in deuterated solvents (e.g., CDCl3_3) to resolve aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon signals (δ 110–120 ppm). For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to assign substituent positions .
  • IR : Confirm the nitrile group via a strong absorption band at ~2230 cm1^{-1} .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula validation (e.g., [M$ ^+ $$
    calculated vs. observed) .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Methodology : Store in tightly sealed containers at 2–8°C in a dry, ventilated area. Avoid ignition sources and incompatible substances (e.g., strong oxidizers). Use personal protective equipment (PPE) and conduct reactions in fume hoods .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing competing side reactions?

  • Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a factorial design can identify critical factors (e.g., excess morpholine for nucleophilic substitution) and reduce side products like dimerized intermediates . Computational tools (e.g., quantum chemical calculations) predict energy barriers for key steps, guiding experimental prioritization .

Q. What strategies resolve contradictions in spectral data interpretation, particularly for overlapping aromatic signals?

  • Methodology :

  • Dynamic NMR : Use variable-temperature 1H^1H NMR to distinguish slow-exchanging protons (e.g., morpholinyl substituents) .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to simplify HMBC correlations for nitrogen-containing rings .
  • X-ray Crystallography : Resolve ambiguous assignments by determining the crystal structure, especially if the compound crystallizes in a pure state .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., cancer-related kinases). Focus on the nitrile group’s role in hydrogen bonding and the benzimidazole core’s π-π stacking .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational flexibility .

Q. What structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

  • Methodology :

  • SAR Studies : Replace the benzyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to improve metabolic stability. Test solubility by introducing polar groups (e.g., hydroxyl) at the 3-methyl position .
  • In Vitro ADME : Assess hepatic microsomal stability and plasma protein binding using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed biological activity?

  • Methodology :

  • Orthogonal Assays : Validate anticancer activity via both MTT and clonogenic assays to rule out false positives from cytotoxicity .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions that may explain unexpected results .

Q. What experimental controls are critical for validating synthetic reproducibility?

  • Methodology :

  • Internal Standards : Include a known pyrido[1,2-a]benzimidazole derivative in each batch to monitor reaction consistency .
  • Blind Replication : Have a separate lab replicate the synthesis using identical protocols to confirm yield and purity .

Tables for Key Data

Parameter Typical Range/Observation Reference
Melting Point100–102°C (similar analogs)
1H^1H NMR (Aromatic)δ 7.2–8.5 ppm (multiplet)
IR (C≡N Stretch)~2230 cm1^{-1}
HRMS Accuracy±0.0001 Da
Storage Temperature2–8°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
2-benzyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

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